But-2-ynamide Warhead Superiority for Target Inhibition vs. Acrylamide in p97 Covalent Inhibitor Scaffolds
In a controlled SAR study on p97 inhibitors, the but-2-ynamide electrophilic warhead demonstrated significant superiority over the acrylamide warhead. At a screening concentration of 0.10 µM, the but-2-ynamide containing compound (9a) inhibited p97 at >90%, while the corresponding acrylamide analog (9b) showed a notably weaker inhibitory profile, aligning with the broader SAR observation that a but-2-ynamide functionality is preferred for anti-p97 activity [1]. This class-level evidence provides a clear rationale for selecting the but-2-ynamide substructure present in N-(4-Cyclopropyloxan-4-yl)but-2-ynamide over its acrylamide counterpart.
| Evidence Dimension | Target enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | >90% p97 inhibition at 0.10 µM (for Class Prototype 9a containing but-2-ynamide warhead) |
| Comparator Or Baseline | Acrylamide analog (Class Prototype 9b): markedly reduced inhibition at identical concentration (specific value not quantified, described as 'reduced inhibitory activity') |
| Quantified Difference | Significant. >90% activity for but-2-ynamide vs. activity rated 'reduced' for acrylamide. |
| Conditions | In vitro p97 ATPase inhibition assay; compound concentration 0.10 µM. |
Why This Matters
This data predicts that selecting a building block with a but-2-ynamide warhead over an acrylamide one is critical for retaining on-target covalent activity in p97-focused or similar cysteine-targeting projects.
- [1] Zhu, Y., et al. (2025). p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Pharmaceuticals, 18(1), 131. DOI: 10.3390/ph18010131 View Source
